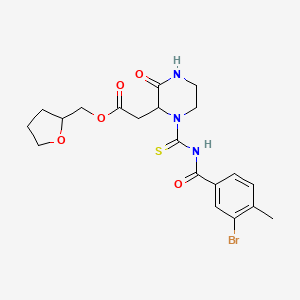

(Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Description

The compound "(Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate" is a structurally complex molecule featuring a tetrahydrofuran (THF) moiety, a 3-oxopiperazine core, and a substituted benzoyl carbamothioyl group. Its synthesis likely involves multi-step reactions, including coupling of the THF-methyl ester with the 3-oxopiperazine-acetate backbone and subsequent introduction of the 3-bromo-4-methylbenzoyl carbamothioyl group .

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-[1-[(3-bromo-4-methylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN3O5S/c1-12-4-5-13(9-15(12)21)18(26)23-20(30)24-7-6-22-19(27)16(24)10-17(25)29-11-14-3-2-8-28-14/h4-5,9,14,16H,2-3,6-8,10-11H2,1H3,(H,22,27)(H,23,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXGJFZGKPOBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OCC3CCCO3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis involves the reaction of tetrahydrofuran derivatives with piperazine and a bromo-substituted benzoyl moiety. The synthetic route typically includes several steps, such as acylation and carbamothioylation, leading to the formation of this complex structure.

Anticancer Properties

Research has indicated that compounds similar to (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate exhibit significant anticancer activity. A study demonstrated that derivatives containing piperazine rings showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the bromo-substituent enhances its potency, making it a candidate for further development as an antibacterial agent. In vitro assays have shown effective inhibition of bacterial growth, indicating a potential application in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition can disrupt cancer cell proliferation and promote cell death .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A recent study tested the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Data Summary Table

Scientific Research Applications

The compound (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate has garnered attention within the scientific community for its potential applications in various fields, particularly in medicinal chemistry and material sciences. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate . For instance, derivatives of piperazine have shown significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12.5 µg/mL |

| Compound B | P. aeruginosa | 6.25 µg/mL |

These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy, making it a promising candidate for further development as an antibiotic agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies indicate that similar piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (H460), and prostate (DU145) cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| H460 | 20.5 |

| DU145 | 12.3 |

The structure-activity relationship (SAR) analysis shows that the introduction of specific substituents can significantly impact the potency against these cancer cells .

Polymer Chemistry

The tetrahydrofuran component is widely used in polymer chemistry as a solvent and as a precursor for various polymeric materials. Its ability to dissolve a wide range of polymers makes it valuable in the production of coatings, adhesives, and fibers.

Drug Delivery Systems

Due to its favorable solubility properties, (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can be explored as a potential carrier in drug delivery systems. The compound's ability to form nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs .

Study 1: Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers synthesized various piperazine derivatives and tested their antimicrobial activity against clinical isolates of bacteria. The study highlighted that compounds similar to (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate exhibited promising results, with some derivatives showing MIC values lower than conventional antibiotics .

Study 2: Antitumor Activity Assessment

Another significant study assessed the antitumor activity of piperazine derivatives using multiple cancer cell lines. The findings indicated that specific modifications led to enhanced cytotoxicity, suggesting that (Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate could serve as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran Derivatives

- Tetrahydrofurfuryl acrylate/methacrylate (CAS 2399-48-6): These compounds share the THF-methyl ester motif but replace the 3-oxopiperazine and carbamothioyl groups with acrylate/methacrylate chains. The THF group in both cases enhances solubility in organic solvents, but the carbamothioyl group in the target compound may confer greater metabolic stability .

- Methyl [3-(substituted carbamoyl)furan-2-yl]acetates (e.g., compounds 95a–e in ): These feature unsaturated furan rings instead of THF and lack the piperazine core. The carbamoyl substituents (e.g., methyl, ethyl, phenyl) influence their bioactivity, but the saturated THF and 3-oxopiperazine in the target compound likely enhance conformational rigidity and hydrogen-bonding capacity, critical for target binding .

Piperazine and Carbamothioyl Analogues

- Methyl 2-((triazinylamino)carbonyl)sulfonyl benzoates (e.g., metsulfuron methyl ester): These sulfonylurea herbicides share a methyl ester and carbamoyl group but lack the THF and piperazine moieties. Their herbicidal activity arises from acetolactate synthase inhibition, whereas the target compound’s 3-oxopiperazine and bromo-methylbenzoyl groups suggest divergent mechanisms, such as kinase or protease modulation .

- Hydrazone derivatives (e.g., compounds 97a–e in ): These contain furan-carboxamide-hydrazone structures.

Physicochemical and Bioactivity Comparisons

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.